molecular formula C14H11BrN2O3 B5534338 3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B5534338
M. Wt: 335.15 g/mol
InChI Key: NWNUIXAEVNAWOK-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring, a methoxyphenyl group, and an oxadiazole ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The brominated furan and the oxadiazole are coupled using a suitable base and solvent system.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the bromine substituent.

    Substitution: The bromine atom on the furan ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include furanones or other oxidized derivatives.

    Reduction: Reduced products may include dehalogenated compounds or reduced oxadiazole derivatives.

    Substitution: Substituted products where the bromine is replaced by the nucleophile.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer activities.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with oxadiazole rings can interact with enzymes or receptors, modulating their activity. The furan and methoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromofuran-2-yl)-1,2,4-oxadiazole: Lacks the methoxyphenyl group.

    5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole: Lacks the bromofuran group.

    3-(5-chlorofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole: Similar structure with chlorine instead of bromine.

Uniqueness

The presence of both the bromofuran and methoxyphenyl groups in 3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-18-10-4-2-9(3-5-10)8-13-16-14(17-20-13)11-6-7-12(15)19-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNUIXAEVNAWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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